Lys[Z(NO2)]-Lys[Z(NO2)]

Catalog No.
S11167108
CAS No.
M.F
C27H34N6O11
M. Wt
618.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lys[Z(NO2)]-Lys[Z(NO2)]

Product Name

Lys[Z(NO2)]-Lys[Z(NO2)]

IUPAC Name

2-[[2-azaniumyl-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]amino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoate

Molecular Formula

C27H34N6O11

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C27H34N6O11/c28-22(5-1-3-16-30-27(38)44-21-13-11-20(12-14-21)33(41)42)24(34)31-23(25(35)36)6-2-4-15-29-26(37)43-17-18-7-9-19(10-8-18)32(39)40/h7-14,22-23H,1-6,15-17,28H2,(H,29,37)(H,30,38)(H,31,34)(H,35,36)

InChI Key

AJUWOKKXEQNXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)[O-])NC(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[NH3+])[N+](=O)[O-]

Lys[Z(NO2)]-Lys[Z(NO2)] is a synthetic organic compound classified as a dipeptide, comprising two lysine residues that are each protected by a 4-nitrobenzyloxycarbonyl (Z(NO2)) group. This compound has garnered significant interest due to its role as a high-affinity inhibitor of peptide transporters, specifically PEPT1 and PEPT2, which are crucial for the absorption of di- and tripeptides in the intestines and kidneys. The presence of the nitro group enhances its inhibitory properties, making it a valuable tool in pharmacological research and therapeutic applications .

  • Oxidation: The nitro groups can be reduced to amines under specific conditions, which can alter the compound's biological activity.
  • Substitution: The 4-nitrobenzyloxycarbonyl groups can be replaced with other protecting groups or removed to reveal the lysine residues.
  • Hydrolysis: The peptide bond can be hydrolyzed in acidic or basic environments, resulting in the release of individual amino acids.

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and strong acids or bases for hydrolysis. The outcomes depend on the specific conditions applied during the reactions .

Lys[Z(NO2)]-Lys[Z(NO2)] exhibits significant biological activity primarily as an inhibitor of peptide transporters PEPT1 and PEPT2. By binding to these transporters, it prevents the translocation of peptides across cellular membranes, thereby inhibiting their function. This property is particularly relevant for studies involving drug absorption and bioavailability, as these transporters play key roles in the uptake of dietary peptides and drugs that mimic peptide structures .

The synthesis of Lys[Z(NO2)]-Lys[Z(NO2)] involves several key steps:

  • Protection of Lysine Residues: The amino groups of lysine are protected using the 4-nitrobenzyloxycarbonyl group.
  • Activation: The protected lysine derivatives are activated using N-hydroxysuccinimid esters (NHS).
  • Coupling: The activated amino acid derivatives are coupled with another lysine residue to form the dipeptide.

This multi-step synthesis requires careful control of conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification purposes .

Lys[Z(NO2)]-Lys[Z(NO2)] has diverse applications across various fields:

  • Chemistry: It serves as a model compound for studying peptide synthesis and protection strategies.
  • Biology: Its function as a high-affinity inhibitor of peptide transporters makes it useful for investigating transport mechanisms.
  • Medicine: Researchers explore its potential therapeutic applications, particularly in enhancing drug delivery by inhibiting peptide transporters.
  • Industry: It is utilized in developing new peptide-based drugs and studying peptide transporter inhibitors .

Studies have characterized the interaction of Lys[Z(NO2)]-Lys[Z(NO2)] with PEPT1 and PEPT2 transporters. These interactions reveal critical insights into how this compound binds to the transporters, blocking substrate translocation. Structural studies indicate that binding involves multiple polar and hydrophobic interactions, which are essential for its inhibitory action. This knowledge aids in designing more effective inhibitors with improved specificity and affinity for these transporters .

Lys[Z(NO2)]-Lys[Z(NO2)] is unique due to its high affinity for PEPT1 and PEPT2. Similar compounds include:

  • Lys[Z(NO2)]-Pro: Another high-affinity inhibitor with a similar structure but different amino acid composition.
  • Lys[Z(NO2)]-Val: A modified dipeptide that also acts as a potent inhibitor for PEPT1 and PEPT2.
  • Lys[Z(NO2)]-Gly: Known for its role in studying peptide transporter interactions.
  • Lys[Z(NO2)]-Ala: Used in comparative studies to understand structure-activity relationships.

These compounds share common features, such as the presence of lysine residues protected by 4-nitrobenzyloxycarbonyl groups, but differ in their amino acid sequences and specific inhibitory properties, making Lys[Z(NO2)]-Lys[Z(NO2)] particularly noteworthy for its unique binding characteristics and functional implications in pharmacology .

Structural and Molecular Characteristics

Lys[Z(NO₂)]-Lys[Z(NO₂)] is a dipeptide composed of two lysine residues linked via an amide bond. Each lysine’s ε-amino group is protected by a 4-nitrobenzyloxycarbonyl (pNZ) group, a modification that imparts stability and influences its biochemical interactions. The molecular formula is C₂₇H₃₄N₆O₁₁, with a molecular weight of 618.6 g/mol . The systematic IUPAC name is 2-{2-azaniumyl-6-[(4-nitrophenoxycarbonyl)amino]hexanamido}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoate .

The pNZ group consists of a benzyloxycarbonyl (Z) moiety substituted with a nitro group at the para position of the benzene ring. This electron-withdrawing group enhances the stability of the carbamate linkage under acidic conditions, making it suitable for orthogonal protection strategies in peptide synthesis .

Table 1: Key Molecular Properties of Lys[Z(NO₂)]-Lys[Z(NO₂)]

PropertyValue
Molecular FormulaC₂₇H₃₄N₆O₁₁
Molecular Weight618.6 g/mol
IUPAC Name2-{2-azaniumyl-6-[(4-nitrophenoxycarbonyl)amino]hexanamido}-6-({[(4-nitrophenyl)methoxy]carbonyl}amino)hexanoate
SynonymsLys[Z(NO₂)]-Lys[Z(NO₂)], GTPL4499
Protecting Groups4-nitrobenzyloxycarbonyl (pNZ)

Nomenclature and Synonyms

The compound is systematically named based on the substitution pattern of the lysine side chains. Common synonyms include Lys[Z(NO₂)]-Lys[Z(NO₂)] and GTPL4499, a designation used in pharmacological databases . The "Z(NO₂)" notation refers to the 4-nitrobenzyloxycarbonyl group, distinguishing it from other benzyloxycarbonyl derivatives .

The chemical compound Lys[Z(NO₂)]-Lys[Z(NO₂)] represents a synthetic dipeptide consisting of two lysine residues, each protected by a 4-nitrobenzyloxycarbonyl (Z(NO₂)) group. This compound has attracted significant research interest due to its unique structural features and biological activity as a potent inhibitor of peptide transporters PEPT1 and PEPT2 [1] . The molecular formula is C₂₇H₃₄N₆O₁₁ with a molecular weight of 618.6 g/mol [1].

Molecular Configuration and Stereochemical Analysis

The molecular configuration of Lys[Z(NO₂)]-Lys[Z(NO₂)] is characterized by a sophisticated arrangement of protecting groups and amino acid residues. The compound features a dipeptide backbone composed of two L-lysine residues connected via a standard peptide bond [1] . Each lysine residue carries a 4-nitrobenzyloxycarbonyl protecting group attached to the ε-amino group of the lysine side chain.

The stereochemical analysis reveals that both lysine residues maintain their natural L-configuration, as evidenced by the retention of stereochemical integrity during synthesis . The peptide backbone adopts conformations governed by the phi (φ) and psi (ψ) torsion angles, which are fundamental parameters determining peptide secondary structure [3] [4]. The φ angle represents rotation around the N-Cα bond, while the ψ angle corresponds to rotation around the Cα-C bond [3].

Computational studies on similar dipeptide systems have demonstrated that the preferred conformations often fall within the β-turn region of the Ramachandran plot [5] [6]. For protected dipeptides containing lysine residues, the most stable conformations typically exhibit φ angles ranging from -60° to -80° and ψ angles from 120° to 160° [5]. The presence of the bulky Z(NO₂) protecting groups introduces additional steric constraints that influence the overall molecular geometry.

ParameterValue RangeReference Configuration
Molecular Weight618.6 g/molC₂₇H₃₄N₆O₁₁ [1]
φ Angle (Lys1)-60° to -80° [5]β-turn region
ψ Angle (Lys1)120° to 160° [5]Extended conformation
φ Angle (Lys2)-60° to -80° [5]β-turn region
ψ Angle (Lys2)120° to 160° [5]Extended conformation

The stereochemical integrity of the compound is preserved through careful synthetic protocols that avoid racemization. The Z(NO₂) protecting groups are positioned to minimize steric hindrance while maintaining the stability of the carbamate linkage [7] . The nitro groups on the benzyl rings adopt coplanar orientations with the aromatic systems, contributing to the overall electronic distribution of the molecule [9].

NMR Spectroscopic Studies of Conformational Dynamics

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational dynamics of Lys[Z(NO₂)]-Lys[Z(NO₂)] in solution. The ¹H NMR spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of different proton populations within the molecule [10] [11].

The benzyloxycarbonyl protecting groups generate distinctive chemical shift patterns in the aromatic region. The aromatic protons of the 4-nitrobenzyl moieties appear as characteristic doublets in the range δ 7.2-8.2 ppm, with the nitro-substituted aromatic protons appearing further downfield due to the electron-withdrawing effect of the nitro group [10] [9]. The benzylic methylene protons (CH₂ adjacent to the aromatic ring) show chemical shift nonequivalence, appearing as an AB quartet around δ 5.1 ppm [10].

¹³C NMR spectroscopy reveals the conformational flexibility of the molecule through chemical shift dispersion analysis [12]. The carbonyl carbons of the protecting groups appear around δ 155-160 ppm, while the aromatic carbons show characteristic patterns with the nitro-substituted carbon appearing significantly downfield at approximately δ 148-150 ppm [11].

Dynamic NMR studies demonstrate that the compound undergoes conformational exchange on multiple timescales [13] [14]. Fast exchange processes (nanosecond to picosecond timescales) involve rotations around single bonds within the lysine side chains, while slower exchange processes (microsecond to millisecond timescales) correspond to peptide backbone fluctuations [15] [16].

NMR ParameterChemical Shift RangeAssignment
Aromatic Hδ 7.2-8.2 ppm [10]Z(NO₂) benzyl protons
Benzylic CH₂δ 5.1 ppm [10]OCH₂Ar protons
Amide NHδ 6.8-7.5 ppm [13]Peptide backbone
Lysine Cεδ 2.8-3.2 ppm [16]Side chain methylenes
Aromatic Cδ 148-150 ppm [11]Nitro-substituted carbon

The rotational barriers around the Cε-Nζ bonds in the lysine side chains have been characterized through variable temperature NMR studies [16]. The exchange rates between different rotameric states range from 22 ps for highly mobile conformers to several nanoseconds for more constrained orientations [17]. The Z(NO₂) protecting groups exhibit restricted rotation around the carbamate C-N bond due to partial double-bond character, with rotation barriers typically exceeding 15 kcal/mol [18].

X-ray Crystallographic Data and Bonding Patterns

X-ray crystallographic analysis of Lys[Z(NO₂)]-Lys[Z(NO₂)] and related compounds provides definitive structural information regarding bond lengths, angles, and intermolecular interactions [19] [20]. While direct crystallographic data for this specific compound are limited due to crystallization challenges common to dipeptides [21], structural insights can be derived from related lysine-containing peptides and protecting group analogs.

The peptide backbone exhibits characteristic bond lengths consistent with standard amino acid peptides. The C-N peptide bond length measures approximately 1.33 Å, reflecting partial double-bond character due to amide resonance [20] [22]. The C=O bond length is typically 1.23 Å, while the C-Cα bond measures approximately 1.53 Å [20].

Crystallographic studies of similar benzyloxycarbonyl-protected amino acids reveal characteristic bonding patterns [23]. The carbamate C-N bond length is approximately 1.34 Å, indicating significant resonance stabilization. The carbonyl oxygen of the protecting group frequently participates in hydrogen bonding interactions with neighboring molecules in the crystal lattice [19].

Bond TypeLength (Å)Angle (°)Reference
Peptide C-N1.33 [20]-Backbone amide
Peptide C=O1.23 [20]-Backbone carbonyl
Carbamate C-N1.34 -Protecting group
N-C-O (carbamate)- 120-125Protecting group
C-N-C (amide)- [20]115-125Peptide backbone

The crystal packing patterns of related dipeptides show extensive hydrogen bonding networks [19]. These networks typically involve the backbone amide groups and any exposed amino functions. The nitro groups of the Z(NO₂) protecting groups can serve as hydrogen bond acceptors, contributing to the overall stability of the crystal structure [19] [9].

Intermolecular interactions in the solid state include van der Waals forces between aromatic rings of adjacent molecules, as well as electrostatic interactions involving the nitro groups [19]. The aromatic rings often adopt edge-to-face or parallel-displaced orientations that optimize π-π stacking interactions while minimizing steric repulsion [24].

Computational Modeling of Rotameric States

Computational modeling using density functional theory (DFT) provides detailed insights into the energetics and populations of different rotameric states of Lys[Z(NO₂)]-Lys[Z(NO₂)] [5] [6]. These calculations employ high-level ab initio methods such as B3LYP and M06-2X functionals with extended basis sets to accurately describe the electronic structure and conformational preferences [5].

The lysine side chains in Lys[Z(NO₂)]-Lys[Z(NO₂)] can adopt multiple rotameric states defined by the χ₁, χ₂, χ₃, and χ₄ dihedral angles [17] [25]. Computational studies indicate that the most populated rotamers correspond to extended conformations that minimize steric interactions between the bulky Z(NO₂) protecting groups and the peptide backbone [26].

DFT calculations reveal that the χ₁ angles (around the Cα-Cβ bond) preferentially adopt gauche conformations (±60°) rather than trans (180°) orientations [5] [17]. This preference arises from favorable electrostatic interactions between the side chain and backbone atoms. The χ₂ angles show a slight preference for trans conformations, positioning the γ-carbon away from the backbone [17].

Rotamerχ₁ Angleχ₂ Angleχ₃ AnglePopulation (%)
t,t,t,t180°180°180°15 [17]
g⁺,t,t,t+60°180°180°25 [17]
g⁻,t,t,t-60°180°180°30 [17]
g⁺,g⁺,t,t+60°+60°180°20 [17]
g⁻,g⁻,t,t-60°-60°180°10 [17]

The Z(NO₂) protecting groups significantly influence the rotameric preferences through steric and electronic effects [27]. The bulky nature of these groups restricts certain rotameric states that would bring the protecting groups into close contact with the peptide backbone or with each other. Electronic effects include inductive withdrawal by the nitro groups, which affects the electron density distribution throughout the molecule [9].

Molecular dynamics simulations complement the static DFT calculations by providing information about conformational transitions and exchange kinetics [15] [28]. These simulations reveal that rotameric interconversion occurs on timescales ranging from picoseconds to nanoseconds, depending on the specific torsional barrier heights [15] [17].

The computational modeling also addresses the energetics of intramolecular hydrogen bonding [5]. In certain conformations, hydrogen bonds can form between the amide NH groups and carbonyl oxygens, either within the peptide backbone (forming β-turns) or between the backbone and protecting group carbonyls [19] [5]. These interactions contribute to conformational stability and influence the overall molecular geometry.

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

618.22855592 g/mol

Monoisotopic Mass

618.22855592 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-08-2024

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